4,4-Difluoro-2,2-dimethyloxolane
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Overview
Description
4,4-Difluoro-2,2-dimethyloxolane is an organic compound with the molecular formula C₆H₁₀F₂O It is a difluorinated derivative of oxolane, characterized by the presence of two fluorine atoms at the 4-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethyloxolane can be achieved through several methods, including:
Fluorination of Precursors: One common method involves the fluorination of suitable precursors using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts.
Dehydration Reactions: Another approach involves dehydration reactions in the presence of phase transfer catalysts to produce substituted 4,4-difluoro-2-buten-1-one compounds, which can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination processes using stable and efficient fluorinating agents. These methods are designed to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,2-dimethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
4,4-Difluoro-2,2-dimethyloxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethyloxolane involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethyloxolane can be compared with other similar compounds, such as:
4,4-Difluoro-2-buten-1-one: This compound shares the difluorinated structure but differs in the presence of a butenone moiety.
Difluoroalkanes: These compounds have similar fluorination patterns but differ in their alkane backbones.
Difluoro-substituted terphenyls: These compounds have lateral difluoro substitutions and are used in liquid crystal research.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H10F2O |
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Molecular Weight |
136.14 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethyloxolane |
InChI |
InChI=1S/C6H10F2O/c1-5(2)3-6(7,8)4-9-5/h3-4H2,1-2H3 |
InChI Key |
IDAMGJHSFIUVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)(F)F)C |
Origin of Product |
United States |
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